1-({2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}methyl)pyrrolidine-2,5-dione hydrochloride
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Description
1-({2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}methyl)pyrrolidine-2,5-dione hydrochloride is a useful research compound. Its molecular formula is C14H15ClN4O2S and its molecular weight is 338.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.0604246 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Related compounds have been found to interact with thevon Hippel-Lindau (VHL) protein , which plays a crucial role in cellular response to hypoxia and is involved in the ubiquitination and subsequent proteasomal degradation of hypoxia-inducible factor (HIF).
Mode of Action
It’s worth noting that similar compounds have been found to producenitric oxide (NO) , a messenger molecule with diverse functions throughout the body, including mediating tumoricidal and bactericidal actions in macrophages .
Biochemical Pathways
Related compounds have been found to undergo metabolic transformations in vitro using rat and rabbit hepatic preparations, forming various metabolites .
Pharmacokinetics
Related compounds have been found to undergo metabolism in vitro using rat and rabbit hepatic preparations . This suggests that the compound may be metabolized in the liver, which could impact its bioavailability.
Result of Action
The production of nitric oxide (no) by related compounds suggests that it may have a role in mediating cellular responses to various stimuli .
Biological Activity
1-({2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}methyl)pyrrolidine-2,5-dione hydrochloride is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure incorporating a pyrrolidine ring and thiazole moiety, which are known to contribute to various biological activities. The presence of the 3-methylpyridinyl group enhances its pharmacological profile.
Research indicates that compounds containing thiazole and pyrrolidine rings can exhibit a variety of biological activities, including:
- Antitumor Activity : Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring significantly enhance anticancer potency .
- Anticonvulsant Properties : Some analogues of thiazole-integrated compounds have demonstrated anticonvulsant effects in animal models. For instance, a related compound showed a median effective dose (ED50) of 18.4 mg/kg in the PTZ-induced seizure model, indicating significant anticonvulsant activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogues:
Activity | IC50/ED50 Values | Reference |
---|---|---|
Antitumor (HT29 cells) | IC50 = 1.61 µg/mL | |
Anticonvulsant | ED50 = 18.4 mg/kg | |
Antibacterial | MIC = 31.25 µg/mL |
Case Studies
- Antitumor Efficacy : A study evaluated several thiazole derivatives for their cytotoxic effects on various cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance activity significantly, with some compounds exhibiting IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Activity : In an experimental model using PTZ-induced seizures, a derivative similar to our compound displayed promising anticonvulsant properties with a significant protection index (PI) of 9.2, highlighting its potential as a therapeutic agent for epilepsy .
Properties
IUPAC Name |
1-[[2-[(3-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S.ClH/c1-9-3-2-6-15-13(9)17-14-16-10(8-21-14)7-18-11(19)4-5-12(18)20;/h2-3,6,8H,4-5,7H2,1H3,(H,15,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWKBCNYOKCUHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.